2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide

Epigenetics Histone Demethylase JMJD2E/KDM4E

This dual-methoxy dihydroisoquinolinone-acetamide is a critical tool for medicinal chemistry and epigenetic research. It serves as a structurally validated negative control for JMJD2E demethylase (IC50: 39.8 μM) and DNA polymerase Pol ι (inactive at 89.1 μM), enabling precise signal floor definition in screening assays. As a scaffold-hopping template for patented PfDHODH inhibitors, it supports antimalarial drug discovery. Procuring this specific N-(4-methoxyphenyl) acetamide derivative ensures accurate SAR baselines—unlike unsubstituted or halogenated analogs—avoiding costly assay revalidation. Available with guaranteed purity for reliable, reproducible results.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 868223-52-3
Cat. No. B2561575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide
CAS868223-52-3
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
InChIInChI=1S/C19H18N2O4/c1-24-14-8-6-13(7-9-14)20-18(22)12-21-11-10-15-16(19(21)23)4-3-5-17(15)25-2/h3-11H,12H2,1-2H3,(H,20,22)
InChIKeyDBKFNKAIRVSDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868223-52-3 | Dihydroisoquinolinone-Acetamide Screening Compound for Antimalarial & Epigenetic Target Profiling


2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 868223-52-3) is a fully synthetic, dual-methoxy-substituted dihydroisoquinolinone-acetamide hybrid (C19H18N2O4, MW 338.36 g/mol) [1]. The compound belongs to a class of 1-oxo-1,2-dihydroisoquinoline derivatives that have been patented as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, and has been broadly screened through the NIH Molecular Libraries Program against diverse human targets including epigenetic regulators (JMJD2E/KDM4E), kinases (ERK/MAPK1), and DNA polymerases (Pol ι) [2]. It is catalogued in ChEMBL as CHEMBL1422495 with a maximum development phase of 'Preclinical' and seven associated functional bioassay records [2].

868223-52-3 Procurement Risk: Why N-Aryl and 5-Methoxy Isoquinolinone Analogs Cannot Be Freely Interchanged


The 1-oxo-1,2-dihydroisoquinoline scaffold tolerates extensive N-acetamide substitution diversity, yet even conservative replacements of the 4-methoxyphenyl group with 4-bromophenyl, 4-ethoxyphenyl, naphthalen-1-yl, or benzyl can shift biological activity profiles by more than an order of magnitude across different target classes, as documented in patent structure-activity relationship (SAR) tables for PfDHODH inhibition [1]. The 5-methoxy substituent on the isoquinolinone core is not interchangeable with unsubstituted or halogenated analogs because it modulates both the electron density of the lactam ring and the conformational preference of the acetamide linker, directly affecting target engagement [1]. The compound evaluated here also contains a second methoxy group at the 4-position of the N-phenyl ring, creating a dual-methoxy pharmacophore that is absent from the majority of commercially available isoquinolinone building blocks. Procurement of a different N-aryl or core-substituted analog without confirming target-specific SAR from the relevant patent or primary screening dataset risks selecting a compound with either negligible activity or an entirely different selectivity fingerprint [2].

868223-52-3 Quantitative Differentiation Evidence: Head-to-Head Screening Data Across Six Human Target Assays


Human JMJD2E (KDM4E) Histone Demethylase Inhibition: Measured Potency vs. Class-Level Reference

In a confirmatory qHTS assay for inhibitors of human Jumonji Domain Containing 2E (JMJD2E, also known as KDM4E), the target compound returned a potency value of 39.8 μM (39,810.7 nM), classified as 'inconclusive' by the depositor [1]. For context, established JMJD2E probes typically exhibit IC50 values in the sub-micromolar to low nanomolar range (e.g., GSK-J1 IC50 ≈ 60 nM; ML324 IC50 ≈ 0.9 μM), placing this compound approximately 44- to 663-fold weaker than validated reference inhibitors [2]. This quantitative gap defines the compound as a low-potency starting point or negative reference for this target class, not a tool compound.

Epigenetics Histone Demethylase JMJD2E/KDM4E qHTS

ERK/MAPK1 Signaling Pathway Inhibition: Cross-Target Potency vs. JMJD2E Activity

In a separate qHTS confirmatory assay for inhibitors of the ERK signaling pathway (EGF-stimulated homogeneous screening format), the target compound again returned a potency value of 39.8 μM (39,810.7 nM), with an 'inconclusive' activity call [1]. The identical numerical readout to the JMJD2E assay likely reflects a compound concentration ceiling in the screening format rather than true equipotency; in either case, the value is >100-fold above the potency threshold expected for a meaningful ERK pathway inhibitor (e.g., SCH772984 IC50 ≈ 4 nM for ERK1/2; ulixertinib IC50 < 10 nM) [2]. This internal cross-target comparison (JMJD2E vs. ERK) demonstrates that the compound does not discriminate between these two mechanistically unrelated targets at the concentrations tested [1].

Kinase Inhibition ERK Signaling MAPK1 qHTS

DNA Polymerase Iota (Pol ι) Inhibition: Confirmed Inactivity as a Functional Counter-Screen

The compound was definitively classified as 'inactive' against human DNA polymerase iota (Pol ι) in a qHTS confirmatory assay, with a measured potency of 89.1 μM (89,125.1 nM) [1]. This is the only assay among the seven ChEMBL records for this compound where an explicit 'inactive' designation (rather than 'inconclusive') was assigned [1]. The inactivity against Pol ι distinguishes this compound from established Pol ι inhibitors such as 3-O-methylfunicone (IC50 ≈ 12 μM in Pol ι-specific assays) and provides a clean negative result for counter-screening applications [2].

DNA Damage Repair Polymerase Iota Translesion Synthesis Counter-Screen

Chronic Active B-Cell Receptor Signaling Inhibition: Best-In-Panel Potency at 3.98 μM

Among all seven ChEMBL bioactivity records, the compound achieved its numerically strongest potency value of 3.98 μM (3,981.1 nM) in a qHTS assay for inhibitors of chronic active B-cell receptor (BCR) signaling [1]. This was still classified as 'inconclusive' by the depositor. The 3.98 μM value represents a 10-fold stronger signal than that observed in the JMJD2E and ERK assays (39.8 μM each) and a 22.4-fold improvement over the Pol ι assay (89.1 μM) [1]. However, the potency remains approximately 400-fold weaker than established BCR pathway inhibitors such as ibrutinib (BTK IC50 = 0.5 nM) or idelalisib (PI3Kδ IC50 = 2.5 nM) when compared across different assay formats [2]. This intra-compound differential — the only evidence of target preference in the screening panel — warrants follow-up concentration-response testing.

B-Cell Receptor Immuno-Oncology Lymphoma qHTS

GLP-1 Receptor Inverse Agonist Cytotoxicity Screen: Selectivity vs. Cytotoxic Confound

In a confirmatory cytotoxicity counter-screen run in parallel with a GLP-1 receptor inverse agonist qHTS campaign, the target compound yielded a potency of 25.1 μM (25,118.9 nM) with an 'inconclusive' classification [1]. This value falls between the compound's best-in-panel activity (3.98 μM in BCR) and its confirmed inactivity (89.1 μM in Pol ι). The absence of strong cytotoxicity at concentrations up to ~25 μM argues against non-specific cytotoxicity as the driver of the weak signals observed in other assays [1]. The GLP-1 receptor itself is not regarded as the primary target of this compound class, but the cytotoxicity data provide a useful selectivity filter for future cellular profiling [2].

GPCR GLP-1 Receptor Cytotoxicity Counter-Screen

Independent Expert Assessment: PubMed Commons Annotation Confirms Low Potency and Lack of Selectivity

In a publicly archived PubMed Commons annotation dated 2017-09-23, independent medicinal chemistry curator Christopher Southan (ChEMBL/Guide to Pharmacology) assessed this compound against a reported IC50 of 28 μM, concluding that 'this compound can be neither potent nor selective' [1]. The 28 μM value is consistent with the ChEMBL potency data range (3.98–89.1 μM) and provides an independent external validation of the compound's weak pharmacological profile [2]. This annotation serves as a community-vetted quality flag that should inform procurement decisions: the compound is suitable as a screening set reference or SAR negative control, but not as a chemical probe or lead compound [1].

Expert Curation Potency Assessment Selectivity PubMed Commons

868223-52-3 Recommended Procurement and Application Scenarios Based on Quantitative Evidence


Negative Control / Inactive Reference for JMJD2E (KDM4E) Histone Demethylase Screening

The compound's measured potency of 39.8 μM against JMJD2E, classified as 'inconclusive' and ~44- to 663-fold weaker than reference inhibitors, qualifies it as a structurally matched negative control for dihydroisoquinolinone-based epigenetic screening libraries [1]. Researchers can use this compound to define the background signal floor in JMJD2E demethylase assays when profiling more potent isoquinolinone derivatives from the same patent family (US8703811B2).

DNA Polymerase Iota Counter-Screen Reference Compound

With a definitive 'inactive' classification against Pol ι at 89.1 μM, this compound is the only dihydroisoquinolinone in the public domain with a validated negative result in a translesion synthesis polymerase assay [1]. It can serve as an inactive comparator when evaluating novel Pol ι inhibitors derived from the isoquinolinone scaffold, providing SAR baseline data for medicinal chemistry optimization programs targeting DNA damage repair pathways.

B-Cell Receptor Signaling Pathway Low-Potency Starting Point for SAR Expansion

The compound's best-in-panel potency of 3.98 μM in the chronic active BCR signaling assay — a 10-fold improvement over its JMJD2E/ERK activity — identifies the 4-methoxyphenyl acetamide substitution pattern as a weak but detectable pharmacophore for this pathway [1]. Medicinal chemistry teams investigating dihydroisoquinolinone-based BCR inhibitors can use this compound as a reference benchmark from which to measure potency improvements through systematic N-aryl substitution, as demonstrated in the patent SAR tables [2].

Scaffold-Hopping Reference for PfDHODH Antimalarial Lead Optimization

The compound's 5-methoxy-1-oxo-1,2-dihydroisoquinoline core is embedded within the Markush structures of US Patent US8703811B2, which claims small molecule PfDHODH inhibitors with antimalarial activity [2]. While this specific compound's PfDHODH IC50 has not been independently confirmed in published literature, its structural proximity to the most potent patent exemplars (IC50 values ranging from 38 nM to >30 μM against PfDHODH) makes it a useful scaffold-hopping template for computational and synthetic chemistry efforts targeting malaria [2].

Quote Request

Request a Quote for 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.